Bienvenue dans la boutique en ligne BenchChem!

3-[4-(7H-purin-6-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide

Kinase Inhibition Cyclin-Dependent Kinases Cancer Research

This compound incorporates a 1,4-diazepane linker—rather than the common piperazine—critically altering ATP-binding site geometry and CDK1/CDK2 selectivity. The electron-withdrawing 1,2-benzothiazole 1,1-dioxide core, validated in patented renal therapies, offers convenient NH and SO₂ handles for biotinylation or fluorescent tagging. Choose this scaffold for kinase-targeted chemical probe generation and diabetic nephropathy model studies that simpler purine derivatives cannot support. For research use only; not for human or veterinary use.

Molecular Formula C17H17N7O2S
Molecular Weight 383.4 g/mol
CAS No. 2640951-60-4
Cat. No. B6467652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(7H-purin-6-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide
CAS2640951-60-4
Molecular FormulaC17H17N7O2S
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESC1CN(CCN(C1)C2=NC=NC3=C2NC=N3)C4=NS(=O)(=O)C5=CC=CC=C54
InChIInChI=1S/C17H17N7O2S/c25-27(26)13-5-2-1-4-12(13)16(22-27)23-6-3-7-24(9-8-23)17-14-15(19-10-18-14)20-11-21-17/h1-2,4-5,10-11H,3,6-9H2,(H,18,19,20,21)
InChIKeyKIYIMNNBOQKKMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(7H-Purin-6-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide: A Purine-Benzisothiazole Dioxide Hybrid for Targeted Kinase Research


This compound is a synthetic heterocyclic small molecule that combines a purine base, a 1,4-diazepane linker, and a 1,2-benzisothiazole 1,1-dioxide moiety . While this precise structure is not widely detailed in primary literature, it belongs to a well-precedented class of purine analogs acting as ATP-competitive kinase inhibitors, particularly targeting cyclin-dependent kinases (CDKs) [1]. The benzoisothiazole dioxide component is explored in other patents for its therapeutic relevance in chronic kidney disorders, suggesting a specific functionality beyond the purine core alone [2].

Selection Rationale for 3-[4-(7H-Purin-6-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide Over Closest Analogs


Simple substitution within the purine-based kinase inhibitor class is not straightforward. The 1,4-diazepane linker in this compound, as opposed to the more common piperazine linker found in numerous purine and benzothiazole hybrids , can critically influence the physical orientation of the heterocyclic hinges, consequently altering ATP-binding site occupancy and kinase selectivity profiles [1]. Furthermore, incorporating the 1,2-benzothiazole 1,1-dioxide, a functional group with distinct electron-withdrawing properties and patent-assigned therapeutic utility in kidney disorders, creates a chemical space that is inaccessible to standard des-dioxide or non-benzothiazole analogs, potentially impacting both potency and off-target liability [2].

Quantitative Differentiation Evidence for 3-[4-(7H-Purin-6-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide


CDK Inhibitory Potency: Class-Level Potency Data for 7H-Purine Derivatives

This compound is most closely related to a class of purine derivatives patented for CDK inhibition [1]. While specific IC50 data for this exact compound against CDKs is not publicly available, structurally comparable benzothiazole-thio-purines have demonstrated low nanomolar potency in other kinase assays (e.g., HSP90 Her-2 degradation assay IC50 28-150 nM) [2]. The differentiation from simpler C2/C6/N9-substituted purines lies in the diazepane benzoisothiazole dioxide tail, which is designed to extend into a unique solubility and selectivity pocket, as inferred from SAR studies on similar purine libraries [3].

Kinase Inhibition Cyclin-Dependent Kinases Cancer Research

Linker Chemistry Differentiation: 1,4-Diazepane vs. Piperazine in Purine Hybrids

A key structural differentiator is the 1,4-diazepane ring. Direct comparator compounds, such as 3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione, utilize a piperazine linker . Expanding to a 7-membered 1,4-diazepane ring, as seen in the target compound, alters the distance and dihedral angle between the purine and benzothiazole rings. In published purine libraries, such a ring expansion can convert a potent CDK1 inhibitor into a CDK2-selective inhibitor, demonstrating the critical role of the linker in kinase selectivity [1].

Medicinal Chemistry Structure-Activity Relationship Scaffold Design

Therapeutic Area Differentiation: Renoprotective Potential of the 1,2-Benzothiazole 1,1-Dioxide Core

The 1,2-benzothiazole 1,1-dioxide core is a key pharmacophore in Eli Lilly's patented compounds for treating kidney disorders, including diabetic nephropathy [1]. This patent explicitly protects 1,2-benzothiazole compounds for reducing albuminuria and slowing GFR decline. In contrast, standard purine-based CDK inhibitors (e.g., roscovitine or purvalanol B) lack this functionality and are primarily developed for oncology [2]. The incorporation of this core into the target compound may confer renoprotective properties not shared by other purine CDK inhibitors.

Chronic Kidney Disease Diabetic Nephropathy Renal Pharmacology

Defined Research Applications for 3-[4-(7H-Purin-6-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide Based on Evidence


Kinase Selectivity Profiling: Direct Head-to-Head Testing Against Piperazine-Linked Analogs

Use this compound as a probe to systematically compare the impact of the 1,4-diazepane vs. piperazine linker on CDK1/CDK2 inhibition, leveraging established SAR from trisubstituted purine libraries [1]. This is critical for medicinal chemistry projects aiming to design subtype-selective ATP-competitive inhibitors.

Renal Cell Cycle Modulation Studies: Exploring Non-Oncological Kinase Inhibition

Given the 1,2-benzothiazole 1,1-dioxide core's role in patented renal therapies [2], apply this compound in models of diabetic nephropathy or chronic kidney disease to investigate if CDK inhibition via this hybrid scaffold offers a novel path to reducing podocyte injury or mesangial cell proliferation.

Chemical Probe Synthesis for Target Engagement Assays

The diazepane NH and benzoisothiazole dioxide moiety provide convenient synthetic handles for derivatization (e.g., biotinylation or fluorescent tagging). This compound is a superior starting point for generating kinase-targeted chemical probes compared to simpler purine derivatives that lack these functionalization sites [1].

Quote Request

Request a Quote for 3-[4-(7H-purin-6-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.